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Compound of Interest

Compound Name: DSPE-PEG2-mal

Cat. No.: B11829071 Get Quote

An In-Depth Technical Guide to DSPE-PEG2-MAL for Targeted Therapy Research

Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Maleimide(Polyethylene Glycol)-2000]

(DSPE-PEG2-MAL) is a heterobifunctional phospholipid-PEG conjugate that has become an

indispensable tool in the field of targeted drug delivery. It is an amphiphilic polymer comprised

of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid

anchor, a polyethylene glycol (PEG) spacer, and a reactive maleimide (MAL) terminal group.

This unique structure allows DSPE-PEG2-MAL to be incorporated into the lipid bilayers of

nanocarriers, such as liposomes and micelles, serving as a versatile linker for attaching

targeting ligands.

The DSPE portion acts as a hydrophobic anchor, ensuring stable integration into the lipid core

of a nanoparticle. The hydrophilic PEG chain extends from the nanoparticle surface, creating a

"stealth" layer that helps the carrier evade the mononuclear phagocyte system, thereby

prolonging its circulation time in the bloodstream and increasing the probability of reaching the

target tissue. The terminal maleimide group is a highly reactive functional group that specifically

forms stable covalent bonds with free sulfhydryl (thiol) groups, commonly found in the cysteine

residues of peptides and antibodies. This specific reactivity allows for the precise conjugation of

targeting moieties to the surface of the nanocarrier, enabling active targeting of specific cells or

tissues, such as tumors.

This guide provides a comprehensive technical overview of DSPE-PEG2-MAL, covering its

chemical properties, mechanism of action, experimental protocols, and key quantitative data
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relevant to its application in targeted therapy research.

Core Properties and Characteristics
DSPE-PEG2-MAL is a white, solid powder that is soluble in various organic solvents like

chloroform, DMSO, and DMF. Its amphiphilic nature allows it to self-assemble in aqueous

solutions to form structures like micelles and liposomes.

Table 1: Physicochemical Properties of DSPE-PEG2-MAL

Property Value Source(s)

Synonyms
Maleimide PEG DSPE, DSPE-

PEG-Mal

Formula
C55H100N3O14P (for PEG2

variant)

Molecular Weight ~2800 g/mol (for PEG2000)

Purity ≥95%

Physical Form White to off-white solid powder

Solubility
Soluble in DMSO, DCM, DMF,

Chloroform

Storage Condition -20°C in a dry environment

Reactive Group Maleimide

Reacts With Sulfhydryl (-SH) groups

Mechanism of Action in Targeted Therapy
The utility of DSPE-PEG2-MAL in targeted therapy stems from the distinct functions of its three

components, culminating in a nanocarrier that is long-circulating and capable of specific cell

recognition.

DSPE Anchor: The hydrophobic DSPE tail inserts itself into the lipid bilayer of a liposome or

the core of a micelle, ensuring the stable presentation of the PEG-maleimide moiety on the
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nanoparticle surface.

PEG Spacer: The PEG linker acts as a hydrophilic shield on the nanocarrier's surface. This

"PEGylation" reduces opsonization (the process of marking pathogens for phagocytosis) and

uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation

half-life in the bloodstream. This extended circulation is critical for passive targeting through

the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially

accumulate in tumor tissues due to their leaky vasculature.

Maleimide Group: The terminal maleimide group is the key to active targeting. It undergoes a

specific and efficient Michael addition reaction with a sulfhydryl (thiol) group from a targeting

ligand, such as a cysteine residue in a peptide or a reduced antibody fragment. This reaction

forms a stable thioether bond, covalently attaching the ligand to the nanoparticle surface.

The reaction proceeds readily at a neutral pH (7.0-7.5).

Visualization of Bioconjugation Chemistry
The following diagram illustrates the fundamental maleimide-thiol conjugation reaction that

enables the surface functionalization of nanocarriers.

Targeted Nanoparticle

Nanoparticle Core

DSPE-PEG-Maleimide

Nanoparticle Core

DSPE-PEG-S-Ligand (Stable Thioether Bond)

 + Ligand-SH
(pH 7.0-7.5)
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-SH (Sulfhydryl)

Click to download full resolution via product page

Caption: Covalent conjugation via maleimide-thiol reaction.

Experimental Protocols
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Successful formulation of targeted nanocarriers using DSPE-PEG2-MAL requires precise and

controlled experimental procedures. The following sections detail standardized protocols for

preparation, conjugation, and characterization.

Protocol 1: Preparation of DSPE-PEG2-MAL
Functionalized Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing

liposomes.

Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids (e.g., DSPC,

Cholesterol) and DSPE-PEG2-MAL in a suitable organic solvent, such as chloroform or a

chloroform:methanol mixture. A typical molar ratio might be 55:40:5 (DSPC:Chol:DSPE-
PEG2-MAL).

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This

will create a thin, uniform lipid film on the inner surface of the flask. Further dry the film under

high vacuum for at least 2 hours to remove any residual solvent.

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or

gentle agitation. This process forms multilamellar vesicles (MLVs). If encapsulating a

hydrophilic drug, it should be dissolved in this hydration buffer.

Size Reduction (Extrusion): To produce unilamellar vesicles with a uniform size distribution,

subject the MLV suspension to extrusion. This involves repeatedly passing the suspension

through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome

extruder. An odd number of passes (e.g., 11-21) is recommended.

Purification: Remove any unencapsulated drug or non-incorporated materials using size

exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

Storage: Store the prepared maleimide-functionalized liposomes at 4°C under an inert

atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the maleimide group.

Protocol 2: Conjugation of Thiolated Peptide to
Liposomes
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This protocol details the steps for attaching a thiol-containing targeting ligand to the prepared

maleimide-functionalized liposomes.

Ligand Preparation: If the peptide's thiol group is protected or exists as a disulfide bond, it

must be reduced. Dissolve the peptide in a degassed buffer and treat with a reducing agent

like Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess for 1 hour at room

temperature.

Conjugation Reaction: Add the reduced peptide solution to the maleimide-functionalized

liposome suspension. A typical molar ratio of peptide to DSPE-PEG2-MAL is 2:1.

Incubation: Allow the reaction to proceed for at least 8 hours at room temperature or

overnight at 4°C with gentle stirring. The entire process should be conducted under an inert

atmosphere (nitrogen or argon) to prevent re-oxidation of the thiol groups.

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such

as 2-mercaptoethanol or L-cysteine, and incubating for 30-60 minutes. This prevents non-

specific reactions and aggregation.

Final Purification: Remove the excess peptide and quenching agent via dialysis or size

exclusion chromatography. The final targeted liposome product is now ready for

characterization and use.

Visualization of Experimental Workflow
The following diagram outlines the complete workflow from liposome preparation to the final

targeted nanocarrier.
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Caption: Workflow for preparing ligand-targeted liposomes.
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Protocol 3: Characterization of Nanoparticles
Proper characterization is essential to ensure the quality and consistency of the formulated

nanoparticles.

Size and Polydispersity Index (PDI):

Technique: Dynamic Light Scattering (DLS).

Procedure: Dilute the nanoparticle suspension in the appropriate buffer. Place the sample

in a cuvette and measure the Z-average diameter and PDI using a DLS instrument. PDI

values below 0.2 indicate a monodisperse and homogenous population.

Zeta Potential:

Technique: Laser Doppler Velocimetry (using a DLS instrument).

Procedure: Measure the surface charge of the nanoparticles. This value is crucial for

predicting stability in suspension.

Morphology:

Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM.

Procedure: Visualize the nanoparticles to confirm their size, shape (e.g., spherical), and

lamellarity.

Encapsulation Efficiency (EE) and Drug Loading (DL):

Technique: HPLC or UV-Vis Spectrophotometry.

Procedure: Separate the unencapsulated ("free") drug from the liposomes using methods

like ultrafiltration or size exclusion chromatography. Lyse the liposomes with a detergent

(e.g., Triton X-100) or an organic solvent to release the encapsulated drug. Quantify the

drug in both the free and encapsulated fractions to calculate EE% and DL%.

Quantitative Data Analysis
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The performance of DSPE-PEG2-MAL based nanocarriers has been quantified in numerous

studies. The tables below summarize key findings.

Table 2: Nanoparticle Formulation and Characterization Data

Formulation
Average
Diameter
(nm)

PDI
Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Source(s)

DSPE-

PEG2000

Micelles

9.6 ± 0.6 Mono-modal -2.7 ± 1.1 N/A

Ridaforolimus

-loaded

DSPE-

PEG2000

Micelles

33 ± 15 N/A N/A 77.5 ± 1.7

DOX-loaded

DSPE-PEG-

C60 Micelles

~211 N/A N/A ~90

cRGD-CL

Liposomes

(after

extrusion)

~126 0.1 N/A N/A

SK-

EPC/PEG-

liposomes

<200 N/A Negative 10-33

Table 3: Pharmacokinetic Parameters of DSPE-PEG Formulations
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Formulati
on

Drug
Animal
Model

Half-life
(t1/2)

Clearanc
e

Key
Finding

Source(s)

DSPE-

PEG2000

Micelles

Ridaforolim

us
Rat

Increased

1.7-fold vs.

free drug

Decreased

0.6-fold vs.

free drug

Micelles

increased

serum

circulation

time.

DSPE-

PEG2000

Micelles

99mTc Mice 456.3 min N/A

Long blood

circulation

time

observed.

PEG-

liposomes

Streptokina

se (SK)
N/A

Significantl

y greater

than free

SK

N/A

PEGylated

liposomes

enhanced

pharmacok

inetic

profile.

DSPE-

PEG2000

Liposomes

Quercetin/

Temozolom

ide

Rat
Delayed

clearance
N/A

Nanoliposo

mes

enhanced

drug

delivery to

the brain.

Table 4: In Vitro Performance Metrics
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Formulation Cell Line Assay Result Source(s)

APTEDB-

PEG2000/PEG1

000 LS

U87MG Cellular Uptake

Highest uptake

among tested

formulations

cRGD-

CL/pshOC-2
MCF-7

Transfection

Efficiency

High GFP

intensity

observed

HEKM Micelles Tumor Cells
Cellular

Internalization

Enhanced

internalization

due to EGFR-

HER2 targeting

DOX-loaded

DSPE-PEG-C60

Micelles

H9c2, BEL-7402 Drug Release

~57% release

after 48h at pH

7.4

Logical Pathway for Targeted Delivery
DSPE-PEG2-MAL is a component of a larger system designed to overcome biological barriers

and deliver a therapeutic payload specifically to target cells. The logical progression from

administration to cellular action is a multi-step process.
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1. IV Administration
of Targeted Nanoparticle

2. Systemic Circulation
(PEG 'stealth' layer reduces

clearance by RES)

Bloodstream

3. Extravasation at Target Site
(e.g., Tumor via EPR Effect)

Long circulation time
increases probability

4. Active Targeting
(Ligand binds to receptor

on target cell surface)

Tissue Penetration

5. Cellular Internalization
(Receptor-Mediated Endocytosis)

Specific Recognition

6. Endosomal Escape
(pH-sensitive lipids can aid this step)

7. Intracellular Drug Release
(Payload acts on target)

Cytosol
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[https://www.benchchem.com/product/b11829071#dspe-peg2-mal-for-targeted-therapy-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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